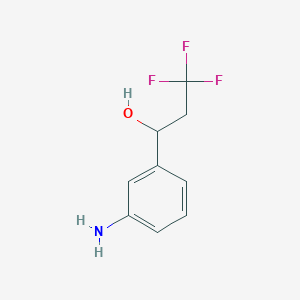

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a trifluoropropanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol typically involves the reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or hydroxylamines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. The amino group allows for the formation of various derivatives through nucleophilic substitution reactions. Its trifluoropropanol structure enhances reactivity due to the electronegative fluorine atoms, which can stabilize carbocations formed during reactions.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Direct Reaction : The reaction of 3-aminophenyl derivatives with trifluoropropanol under controlled conditions.

- Catalytic Methods : Utilizing catalysts to enhance yield and purity during the synthesis process.

Biological Research

Study of Enzyme Interactions

In biological research, this compound is utilized to investigate enzyme interactions and protein modifications. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly useful in studying enzyme-substrate interactions and the modulation of protein activity.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell growth due to their ability to interfere with cellular processes at the molecular level. The presence of the trifluoromethyl group enhances biological activity by affecting the electronic properties of the compound.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance materials that require specific chemical characteristics.

Environmental Considerations

The increasing focus on green chemistry has led to the exploration of more sustainable methods for synthesizing compounds like this compound. Research into using bio-based solvents and catalysts aims to reduce environmental impact while maintaining efficiency in chemical production.

Data Table: Applications Overview

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Enables creation of complex molecules |

| Biological Research | Study of enzyme interactions and protein modifications | Insights into cellular mechanisms |

| Industrial Production | Used in specialty chemicals and materials | High-performance applications |

| Environmental Chemistry | Sustainable synthesis methods using bio-based solvents | Reduced environmental footprint |

Mecanismo De Acción

The mechanism by which 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trifluoropropanol moiety can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparación Con Compuestos Similares

1-(3-Aminophenyl)-3,3,3-trifluoropropane: Lacks the hydroxyl group, resulting in different chemical properties.

3-Aminophenyl-3,3,3-trifluoropropanol: Similar structure but with variations in the position of functional groups.

1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-ol: Positional isomer with the amino group on the para position.

Uniqueness: 1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is unique due to the combination of its amino and trifluoropropanol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Actividad Biológica

1-(3-Aminophenyl)-3,3,3-trifluoropropan-1-ol is a fluorinated organic compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-aminoacetophenone with trifluoroacetic acid derivatives. The presence of the trifluoromethyl group is significant as it influences the compound's electronic properties and biological interactions.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

| Bacillus subtilis | 14 | 32 |

The compound demonstrated a zone of inhibition comparable to standard antibiotics such as ampicillin. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial activity against the tested strains .

The antibacterial mechanism appears to involve the inhibition of key enzymes in bacterial fatty acid synthesis pathways. Specifically, studies have reported that this compound acts as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts bacterial cell membrane integrity and function .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The cytotoxicity results indicate that this compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

Case Studies

A notable case study involved the application of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy in reducing tumor size in murine models compared to monotherapy approaches. This synergistic effect suggests that the compound may enhance the therapeutic index of existing cancer treatments .

Propiedades

IUPAC Name |

1-(3-aminophenyl)-3,3,3-trifluoropropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)5-8(14)6-2-1-3-7(13)4-6/h1-4,8,14H,5,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKRELAXDHPLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(CC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.